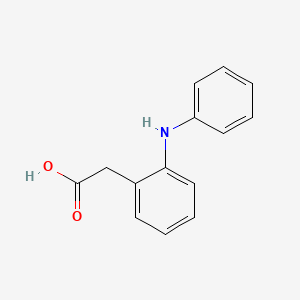

2-Anilinophenylacetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-(2-anilinophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFCAWNKWPIBAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357543 | |

| Record name | 2-Anilinophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70172-33-7 | |

| Record name | 2-Anilinophenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anilinophenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Anilinophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-anilinophenylacetic acid (CAS Number: 70172-33-7), a versatile organic compound with significant potential in pharmaceutical research. This document details its physicochemical properties, synthesis methodologies, and explores its established anti-inflammatory and anticonvulsant activities. Detailed experimental protocols for the evaluation of these biological effects are provided, alongside an exploration of the underlying mechanisms of action, including its likely role as a cyclooxygenase inhibitor and its potential interactions with neuronal signaling pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, also known as 2-(phenylamino)benzeneacetic acid, is an aromatic amino acid derivative. Its core structure consists of a phenylacetic acid moiety with an aniline group substituted at the ortho position of the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 70172-33-7 | |

| Molecular Formula | C₁₄H₁₃NO₂ | |

| Molecular Weight | 227.26 g/mol | |

| Melting Point | 89-93 °C | |

| Boiling Point (Predicted) | 407.4 ± 28.0 °C | |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.14 ± 0.10 | |

| Appearance | Solid | |

| Solubility | Information not available |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry reactions. A prevalent method is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation for N-Phenylanthranilic Acid Analogs

Materials:

-

o-Chlorobenzoic acid

-

Aniline

-

Anhydrous potassium carbonate

-

Copper oxide (catalyst)

-

Decolorizing carbon

-

Concentrated hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.66 moles), o-chlorobenzoic acid (0.26 moles), anhydrous potassium carbonate (0.3 moles), and copper oxide (1 g).

-

Reflux the mixture for 2 hours using an oil bath.

-

After reflux, remove the excess aniline by steam distillation.

-

To the residual solution, add decolorizing carbon (20 g) and boil for 15 minutes.

-

Filter the hot solution by suction.

-

Precipitate the product by adding the filtrate to a mixture of concentrated hydrochloric acid (30 cc) and water (60 cc) with stirring.

-

Filter the precipitated acid once the mixture has cooled.

-

Dry the product to a constant weight.

This procedure would need to be adapted by using an appropriate starting material, such as 2-bromophenylacetic acid, to yield this compound.

Biological Activities and Mechanisms of Action

This compound has demonstrated notable anti-inflammatory and anticonvulsant properties in preclinical studies.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared by many non-steroidal anti-inflammatory drugs (NSAIDs). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

Signaling Pathway: Cyclooxygenase Inhibition

Anticonvulsant Activity

The precise mechanism underlying the anticonvulsant activity of this compound is not yet fully elucidated. However, common mechanisms for anticonvulsant drugs involve the modulation of voltage-gated ion channels (such as sodium and calcium channels) or the enhancement of inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA).

Potential Signaling Pathways for Anticonvulsant Action

Experimental Protocols for Biological Activity

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

1% (w/v) solution of lambda-carrageenan in sterile saline

-

Plethysmometer

-

Test compound (this compound) dissolved in a suitable vehicle

-

Positive control (e.g., Diclofenac, 5-20 mg/kg)

-

Vehicle control

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.

-

Fasting: Fast animals overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer the test compound, positive control, or vehicle control orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the sub-plantar tissue of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

Experimental Workflow: Carrageenan-Induced Paw Edema

Maximal Electroshock (MES) Seizure Test in Mice (Anticonvulsant Activity)

The MES test is a primary screening model for identifying compounds effective against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer with corneal electrodes

-

0.9% saline solution

-

Test compound (this compound) dissolved in a suitable vehicle

-

Positive control (e.g., Phenytoin)

-

Vehicle control

Procedure:

-

Animal Acclimatization: House mice under standard laboratory conditions for at least three days.

-

Drug Administration: Administer the test compound, positive control, or vehicle control i.p.

-

Pre-treatment Time: Conduct the test at the time of peak effect of the compound (typically 30-60 minutes post-injection).

-

Stimulus Application: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through saline-wetted corneal electrodes.

-

Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates protection.

-

Data Analysis: Calculate the percentage of mice protected in each group.

Experimental Workflow: Maximal Electroshock (MES) Test

Conclusion

This compound is a compound of significant interest due to its demonstrated anti-inflammatory and anticonvulsant properties. Its synthesis via established methods like the Ullmann condensation makes it an accessible target for further investigation. The likely mechanism for its anti-inflammatory action is through the inhibition of COX enzymes, while its anticonvulsant effects warrant further exploration to pinpoint the specific ion channels or neurotransmitter systems involved. The detailed protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the precise molecular targets to enable the design of more potent and selective drug candidates.

A-Detailed-Technical-Guide-to-the-Synthesis-of-2-Anilinophenylacetic-Acid-from-Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinophenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). The core structure, a diphenylamine derivative, is also a building block for other biologically active compounds. This guide provides an in-depth overview of the primary synthetic routes from aniline, focusing on the Ullmann condensation and the Buchwald-Hartwig amination, which are prominent methods for the crucial C-N bond formation.

Core Synthetic Strategies

The synthesis of this compound from aniline fundamentally involves the coupling of an aniline moiety with a phenylacetic acid derivative. The most common approaches utilize a halo-substituted phenylacetic acid as the electrophilic partner.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of carbon-nitrogen bonds.[1] In this context, it involves the reaction of aniline with 2-chlorophenylacetic acid in the presence of a copper catalyst and a base at elevated temperatures.[1][2] While effective, traditional Ullmann conditions can be harsh, often requiring high temperatures and stoichiometric amounts of copper.[1]

Reaction Scheme:

Aniline + 2-Chlorophenylacetic Acid --(Cu catalyst, Base)--> this compound

Buchwald-Hartwig Amination

A more modern and often higher-yielding alternative is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[3][4] The reaction employs a palladium catalyst with a suitable phosphine ligand to couple aniline with 2-chlorophenylacetic acid.[3][5]

Reaction Scheme:

Aniline + 2-Chlorophenylacetic Acid --(Pd catalyst, Ligand, Base)--> this compound

Experimental Protocols

-

Ullmann Condensation Protocol

A typical procedure involves heating a mixture of aniline, 2-chlorophenylacetic acid, a base such as potassium carbonate, and a copper catalyst (e.g., copper(I) iodide) in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[1] The reaction temperature is often in excess of 150 °C. After completion, the reaction mixture is cooled, acidified, and the product is extracted and purified.

-

Buchwald-Hartwig Amination Protocol

In a representative Buchwald-Hartwig amination, aniline and 2-chlorophenylacetic acid are dissolved in an appropriate solvent, such as toluene or dioxane.[4] A palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP or a sterically hindered biarylphosphine), and a base (e.g., sodium tert-butoxide or potassium carbonate) are added.[3][6] The reaction is then heated, typically under an inert atmosphere, at temperatures ranging from 80-120 °C. Work-up and purification follow standard procedures.

Data Presentation

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (e.g., CuI, Cu powder) | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) |

| Ligand | Often not required, but ligands like phenanthroline can be used | Phosphine-based (e.g., BINAP, XPhos) |

| Base | Inorganic bases (e.g., K2CO3, KOH) | Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4) |

| Solvent | High-boiling polar solvents (e.g., DMF, NMP) | Aprotic solvents (e.g., Toluene, Dioxane) |

| Temperature | High (often > 150 °C) | Moderate (80-120 °C) |

| Yield | Generally moderate | Often high |

| Substrate Scope | More limited, often requires activated aryl halides | Broad, tolerates a wide range of functional groups |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C14H13NO2[7] |

| Molecular Weight | 227.26 g/mol [8] |

| Melting Point | 89-93 °C[8] |

| Boiling Point | 407.4 ± 28.0 °C (Predicted)[8] |

| pKa | 4.14 ± 0.10 (Predicted)[8] |

Visualizations

Caption: Comparative workflow of Ullmann and Buchwald-Hartwig synthesis routes.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[3]

Conclusion

The synthesis of this compound from aniline is a well-established process with multiple viable routes. The choice between the Ullmann condensation and the Buchwald-Hartwig amination will depend on factors such as desired yield, available resources, and tolerance for harsh reaction conditions. For high-throughput and process chemistry applications, the milder conditions and higher efficiency of the Buchwald-Hartwig amination often make it the preferred method. This guide provides a foundational understanding for researchers and professionals engaged in the synthesis of this important pharmaceutical intermediate.

References

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. US7906677B2 - Process for phenylacetic acid derivatives - Google Patents [patents.google.com]

- 7. PubChemLite - this compound (C14H13NO2) [pubchemlite.lcsb.uni.lu]

- 8. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Core Mechanism of 2-Anilinophenylacetic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-anilinophenylacetic acid derivatives, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). The primary focus of this document is on two key representatives of this class: aceclofenac and diclofenac. This guide will delve into their core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The principal mechanism through which this compound derivatives exert their anti-inflammatory, analgesic, and antipyretic effects is by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and growth factors. It is the primary target for the anti-inflammatory effects of NSAIDs.

Both aceclofenac and diclofenac are potent inhibitors of both COX-1 and COX-2, with a degree of selectivity for COX-2. This inhibition of COX enzymes leads to a reduction in the production of prostaglandins, thereby alleviating the symptoms of inflammation.

Quantitative Data: COX Inhibition Potency

The inhibitory potency of aceclofenac and diclofenac against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. The lower the IC50 value, the more potent the compound is at inhibiting the enzyme. The following table summarizes the reported IC50 values for aceclofenac and diclofenac from various in vitro assays.

| Compound | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Aceclofenac | Human Whole Blood | >100 | 0.77 | >129 | |

| Aceclofenac | --- | --- | --- | 0.26 | |

| Diclofenac | Human Whole Blood | 0.6 | 0.04 | 15 | |

| Diclofenac | Human Monocytes | 0.076 | 0.026 | 2.9 | |

| Diclofenac | Human Whole Blood | 1.6 | 0.05 | 32 |

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay is a widely used method to determine the COX-1 and COX-2 inhibitory activity of compounds in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not taken any NSAIDs for at least two weeks.

-

COX-1 Assay (Thromboxane B2 production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

The blood is allowed to clot at 37°C for a specific time, during which platelets are activated and produce thromboxane A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

The reaction is stopped, and the serum is collected after centrifugation.

-

The concentration of TXB2 in the serum is measured using a specific enzyme-linked immunosorbent assay (ELISA). The inhibition of TXB2 production reflects the inhibition of COX-1 activity.

-

-

COX-2 Assay (Prostaglandin E2 production):

-

Aliquots of whole blood are pre-incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2.

-

The blood is then incubated with various concentrations of the test compound or vehicle control.

-

Arachidonic acid is added to initiate the production of prostaglandins.

-

The reaction is stopped, and plasma is collected after centrifugation.

-

The concentration of prostaglandin E2 (PGE2) in the plasma is measured using a specific ELISA. The inhibition of PGE2 production reflects the inhibition of COX-2 activity.

-

-

Data Analysis: The percentage of inhibition of COX-1 and COX-2 activity is calculated for each concentration of the test compound. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Prostaglandin E2 (PGE2) Measurement by ELISA

Objective: To quantify the concentration of PGE2 in biological samples (e.g., cell culture supernatant, plasma).

Methodology (Competitive ELISA):

-

Plate Coating: A microplate is coated with a capture antibody specific for the primary antibody.

-

Competitive Binding:

-

Standards with known concentrations of PGE2 and the unknown samples are added to the wells of the microplate.

-

A fixed amount of PGE2 conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and a primary antibody specific for PGE2 are then added to each well.

-

During incubation, the PGE2 in the sample and the enzyme-conjugated PGE2 compete for binding to the limited number of primary antibody binding sites.

-

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition: A substrate for the enzyme is added to each well. The enzyme converts the substrate into a colored product.

-

Color Development and Measurement: The intensity of the color developed is inversely proportional to the amount of PGE2 in the sample. The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength.

-

Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of PGE2 in the unknown samples is then determined by interpolating their absorbance values on the standard curve.

Signaling Pathways

Prostaglandin Biosynthesis and Inhibition by this compound Derivatives

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of inhibition by this compound derivatives.

Caption: Prostaglandin biosynthesis pathway and its inhibition.

Putative Alternative Mechanism of Diclofenac: NO-cGMP-K+ Channel Pathway

Some research suggests that diclofenac may also exert its analgesic effects through the activation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-potassium (K+) channel pathway.

Caption: Proposed NO-cGMP-K+ channel pathway activation by diclofenac.

Other Potential Mechanisms of Action

Beyond the primary mechanism of COX inhibition, research has suggested other potential mechanisms for diclofenac, which may contribute to its overall pharmacological profile. These include:

-

Inhibition of the Lipoxygenase Pathway: Some evidence indicates that diclofenac may also inhibit the lipoxygenase pathway, which is involved in the production of leukotrienes, another class of inflammatory mediators.

-

Modulation of Inflammatory Cytokines: Aceclofenac and its metabolites have been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6).

-

Inhibition of Phospholipase A2: There is some indication that diclofenac may inhibit phospholipase A2, the enzyme that releases arachidonic acid from cell membranes.

Further research is needed to fully elucidate the clinical significance of these alternative mechanisms of action.

Conclusion

The primary mechanism of action of this compound derivatives, exemplified by aceclofenac and diclofenac, is the potent inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. This well-established mechanism accounts for their significant anti-inflammatory, analgesic, and antipyretic properties. The quantitative data on their COX inhibitory potency, along with standardized experimental protocols for their evaluation, provide a robust framework for their continued study and development. Furthermore, the exploration of alternative mechanisms of action, particularly for diclofenac, opens new avenues for understanding their complete pharmacological profile and for the potential development of new therapeutic applications. This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, providing a comprehensive overview of the core principles underlying the action of this important class of NSAIDs.

Spectroscopic Characterization of 2-Anilinophenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-anilinophenylacetic acid. These predictions are based on the analysis of its functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~8-9 | Singlet | 1H | -NH- |

| ~6.8-7.5 | Multiplet | 9H | Aromatic C-H |

| ~3.6 | Singlet | 2H | -CH₂- |

Note: The chemical shifts of the -COOH and -NH- protons are highly dependent on the solvent, concentration, and temperature.[4]

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | C=O (Carboxylic Acid) |

| ~140-150 | Aromatic C-N |

| ~120-140 | Aromatic C-C |

| ~115-130 | Aromatic C-H |

| ~35-45 | -CH₂- |

Note: PubChem indicates that experimental ¹³C NMR data for this compound is available in SpectraBase.[1]

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary Amine |

| ~3000-2500 (broad) | O-H Stretch | Carboxylic Acid |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| ~1710 | C=O Stretch | Carboxylic Acid |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1300-1200 | C-N Stretch | Aromatic Amine |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 227 | [M]⁺, Molecular ion |

| 182 | [M-COOH]⁺, Loss of the carboxylic acid group |

| 167 | [M-CH₂COOH]⁺, a-cleavage |

Note: The fragmentation pattern of carboxylic acids in electron ionization (EI) mass spectrometry often involves the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[5] PubChem also indicates the availability of GC-MS data from SpectraBase.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Data Acquisition:

-

Employ a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

The relaxation delay should be adjusted to ensure quantitative data if required.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: No extensive sample preparation is required for the ATR technique. Ensure the ATR crystal is clean.

-

Data Acquisition:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

solubility of 2-anilinophenylacetic acid in organic solvents

An In-depth Technical Guide on the Solubility of 2-Anilinophenylacetic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide presents a combination of qualitative solubility information for the target compound and quantitative data for the parent compound, phenylacetic acid, to offer a substantive reference for researchers. The guide also details established experimental protocols for solubility determination and visualizes the compound's role in relevant biological pathways.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and provides more extensive quantitative data for phenylacetic acid for comparative purposes. The similarity in core structure suggests that the solubility behavior of this compound will follow similar trends.

Table 1: Solubility of this compound and Phenylacetic Acid in Organic Solvents

| Solvent | This compound Solubility | Phenylacetic Acid Solubility ( g/100g solvent) at 25°C |

| Alcohols | ||

| Methanol | Soluble[1][2] | 245.8 |

| Ethanol | Soluble[1][3] | 198.5 |

| 2-Propanol | Data not available | 165.2 |

| Ketones | ||

| Acetone | Data not available | 137.5 |

| Esters | ||

| Ethyl Acetate | Soluble[2] | 83.4 |

| Halogenated Solvents | ||

| Chloroform | Data not available | 43.1 |

| Apolar Solvents | ||

| Toluene | Data not available | 13.9 |

| Polar Aprotic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Data not available |

| Acetonitrile | Soluble[2] | Data not available |

Note: Qualitative solubility for this compound is inferred from its use in solution for experimental purposes. Phenylacetic acid data is provided as a proxy to indicate expected solubility trends.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The following protocols describe the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate solubility measurement.[4][5]

Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.[4][6]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the vials to stand for at least 24 hours at the same constant temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved solids, either centrifuge the sample and collect the clear supernatant or filter the sample through a syringe filter appropriate for the solvent used.

-

Quantify the concentration of this compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for determining the concentration of a solute in a saturated solution.[7][8][9]

Instrumentation and Conditions (Typical):

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).

-

Injection Volume: Typically 10-20 µL.

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble).

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Analyze the Saturated Solution:

-

Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculate Solubility:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the undiluted saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Biological Pathway

This compound derivatives have been shown to possess anti-inflammatory properties through the inhibition of phospholipase A2 (PLA2) and lipoxygenase.[10] This action interrupts the arachidonic acid signaling pathway, which is a key cascade in the inflammatory response.

Arachidonic Acid Signaling Pathway and Inhibition by this compound

The following diagram illustrates the conversion of membrane phospholipids to pro-inflammatory leukotrienes and the inhibitory role of this compound.

Caption: Inhibition of the Arachidonic Acid Pathway.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

References

- 1. 2-[((2',6'-DICHLORO-4'-HYDROXY)PHENYL)AMINO]BENZENEACETIC ACID | 64118-84-9 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US4985456A - this compound derivative - Google Patents [patents.google.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. improvedpharma.com [improvedpharma.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

- 9. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 10. WO1991006539A1 - 2-anilino phenylacetic acid derivatives as inhibitors of pla2 and lipoxygenase - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Anilinophenylacetic Acid: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-anilinophenylacetic acid, a molecule of interest in organic synthesis and medicinal chemistry. This document details its chemical structure, stereochemistry, physicochemical properties, and a general synthetic protocol.

Chemical Structure and Stereochemistry

This compound, with the molecular formula C₁₄H₁₃NO₂, is an aromatic carboxylic acid.[1][2] Its structure consists of a phenylacetic acid core where the phenyl ring is substituted at the second position with an anilino group (-NHC₆H₅). The systematic IUPAC name for this compound is 2-(2-anilinophenyl)acetic acid.[2]

Stereochemistry:

Upon analysis of its chemical structure, this compound is determined to be an achiral molecule. It does not possess any stereogenic centers, which are typically carbon atoms bonded to four different substituent groups. The molecule has a plane of symmetry, and therefore, it does not exhibit enantiomerism or diastereomerism.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Weight | 227.26 g/mol | [1][2] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point (Predicted) | 407.4 ± 28.0 °C | [1] |

| Density (Predicted) | 1.242 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.14 ± 0.10 | [1] |

| Solubility | Generally soluble in organic solvents like ethanol and methanol; low solubility in water. |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reaction of a suitable starting material with aniline or a derivative thereof. One generalized method is the halogenation of an iminocyclohexane-2-acetic acid ester followed by dehydrohalogenation.[3] A more direct, though generalized, synthetic pathway is outlined below.

Experimental Protocol: A Generalized Synthetic Approach

This protocol describes a conceptual pathway for the synthesis of this compound.

Materials and Reagents:

-

2-Chlorophenylacetic acid

-

Aniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous, inert solvent (e.g., Toluene)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chlorophenylacetic acid, aniline, the palladium catalyst, and the phosphine ligand in the anhydrous solvent.

-

Addition of Base: Add the strong base to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with hydrochloric acid and extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for the Synthesis of this compound

References

The Genesis of a Potent Anti-Inflammatory Scaffold: A Technical Guide to the Discovery and History of 2-Anilinophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of 2-anilinophenylacetic acid, a foundational scaffold in the development of potent non-steroidal anti-inflammatory drugs (NSAIDs). Delving into its historical context, this document details the seminal synthetic methodologies, particularly the Ullmann condensation, that enabled its creation. Furthermore, it outlines the key biological evaluations and the elucidation of its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This guide serves as a comprehensive resource, offering detailed experimental protocols, quantitative data on key derivatives, and visual representations of synthetic and biological pathways to support researchers and professionals in the field of drug discovery and development.

Historical Overview: The Quest for Safer and More Potent Anti-Inflammatory Agents

The story of this compound is intrinsically linked to the development of one of the world's most widely used NSAIDs, diclofenac. In the mid-20th century, the primary NSAIDs available, such as aspirin and phenylbutazone, were effective but plagued by significant gastrointestinal side effects. This prompted a concerted effort within the pharmaceutical industry to discover novel anti-inflammatory agents with improved therapeutic profiles.

Researchers at the Swiss pharmaceutical company Ciba-Geigy (now Novartis), notably Alfred Sallmann and Rudolf Pfister, were at the forefront of this endeavor. Their work in the 1960s focused on the synthesis and evaluation of a series of N-aryl-anthranilic acid and phenylacetic acid derivatives. This systematic exploration led to the synthesis of 2-(2,6-dichloroanilino)phenylacetic acid, which was introduced as diclofenac in 1973. The parent compound, this compound, was a crucial step in this developmental pathway, representing the core chemical scaffold from which these potent anti-inflammatory agents were derived. The discovery highlighted the importance of the twisted conformation between the two aromatic rings for potent inhibition of the cyclooxygenase enzymes.

Synthesis of this compound

The primary and most historically significant method for the synthesis of this compound and its derivatives is the Ullmann condensation . This copper-catalyzed nucleophilic aromatic substitution reaction forms the critical carbon-nitrogen bond between the aniline and phenylacetic acid moieties.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol is a representative procedure based on the classical Ullmann reaction for the synthesis of N-aryl anthranilic acids, adapted for this compound.

Materials:

-

2-chlorophenylacetic acid

-

Aniline

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) oxide (Cu₂O) or copper powder

-

High-boiling point solvent (e.g., nitrobenzene or N,N-dimethylformamide)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Activated carbon

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-chlorophenylacetic acid (1 equivalent), aniline (2-3 equivalents, serving as both reactant and solvent in some protocols), anhydrous potassium carbonate (1.5-2 equivalents), and a catalytic amount of copper(I) oxide or copper powder (approx. 5-10 mol%).

-

Reaction Execution: Heat the reaction mixture to a high temperature (typically 180-210 °C) and maintain under reflux with vigorous stirring for several hours (4-12 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up - Removal of Excess Aniline: After completion, cool the reaction mixture and remove the excess aniline by steam distillation.

-

Purification - Part 1: To the remaining aqueous solution, add activated carbon and heat to boiling for 15-20 minutes to decolorize the solution. Filter the hot solution through a bed of celite to remove the carbon and copper catalyst.

-

Isolation of the Product: Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

-

Purification - Part 2: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an ethanol-water mixture.

-

Drying and Characterization: Dry the purified crystals under vacuum to obtain this compound. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Ullmann Condensation Synthesis of this compound.

Biological Activity and Mechanism of Action

The primary biological activity of this compound and its derivatives is their anti-inflammatory effect, which is mediated through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

The discovery that NSAIDs exert their effects by inhibiting COX enzymes was a landmark in pharmacology. There are two main isoforms of this enzyme:

-

COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric mucosal protection and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

The therapeutic anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, while the common gastrointestinal side effects are primarily due to the inhibition of COX-1.

While specific IC₅₀ values for the parent this compound are not widely reported in seminal literature, which focused on more potent derivatives, the data for its most famous derivative, diclofenac, provides a clear indication of the scaffold's potential.

Table 1: In Vitro Cyclooxygenase Inhibition Data for Diclofenac

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Diclofenac | 0.09 - 5.1 | 0.003 - 0.9 | ~0.3 - 10 (Varies with assay conditions) |

Note: IC₅₀ values can vary significantly depending on the specific assay conditions (e.g., enzyme source, substrate concentration, incubation time).

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Purified COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reference NSAIDs (e.g., indomethacin, celecoxib)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

-

96-well microplates

-

Incubator

Procedure:

-

Preparation of Reagents: Prepare working solutions of the COX enzymes, arachidonic acid, and heme in the reaction buffer. Prepare serial dilutions of the test compound and reference NSAIDs.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of the test compound, reference NSAIDs, or vehicle control (DMSO) to the appropriate wells.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cyclooxygenase (COX) Signaling Pathway and Inhibition.

Conclusion

This compound stands as a testament to the power of systematic medicinal chemistry. While it may be overshadowed by its highly successful derivative, diclofenac, its discovery was a pivotal moment in the development of modern NSAIDs. The core scaffold of this compound provided the essential structural features for potent cyclooxygenase inhibition, paving the way for a new class of anti-inflammatory agents with improved efficacy. This technical guide has provided a comprehensive overview of its history, synthesis, and biological mechanism of action, offering valuable insights and practical protocols for today's researchers and drug development professionals who continue to build upon this important legacy.

A Theoretical Exploration of 2-Anilinophenylacetic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Anilinophenylacetic acid, a core scaffold in several biologically active compounds, possesses significant conformational flexibility that dictates its interaction with molecular targets. Understanding its three-dimensional structure is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the conformation of this compound and its analogs. While specific theoretical studies on the parent molecule are limited in publicly available literature, this guide synthesizes data from closely related compounds, particularly diclofenac and its derivatives, to elucidate the key conformational features and the methodologies to explore them. We delve into computational methods like Density Functional Theory (DFT) and molecular mechanics, alongside experimental validation techniques such as X-ray crystallography.

Introduction

This compound is a molecule of significant interest in medicinal chemistry. Its structure, characterized by a diphenylamine core with a phenylacetic acid moiety, allows for a range of conformational isomers. The relative orientation of the two phenyl rings and the conformation of the acetic acid side chain are critical determinants of its biological activity. The twist angle between the two phenyl rings has been identified as a crucial parameter for the activity of its analogs.[1] This guide will explore the theoretical underpinnings of its conformational landscape and the experimental methods used for its characterization.

Conformational Flexibility of this compound

The key degrees of freedom that define the conformation of this compound are:

-

Torsion angle (τ1) : The dihedral angle between the two phenyl rings around the C-N-C bond.

-

Torsion angle (τ2) : The dihedral angle of the acetic acid side chain relative to the phenyl ring.

-

Carboxylic acid group conformation : The orientation of the hydroxyl group within the carboxylic acid moiety (synperiplanar vs. antiperiplanar).

The interplay of these factors results in a complex potential energy surface with multiple local minima, each corresponding to a different conformer.

Theoretical Approaches to Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational preferences of molecules like this compound.

Density Functional Theory (DFT)

DFT is a quantum mechanical method that is widely used to calculate the electronic structure of molecules and predict their properties, including geometry and relative energies of different conformers. DFT studies on analogs of this compound have provided valuable insights into their structure-activity relationships.

Typical Experimental Protocol for DFT-based Conformational Analysis:

-

Initial Structure Generation : Generation of various possible conformers by systematically rotating the key dihedral angles (τ1 and τ2).

-

Geometry Optimization : Optimization of the geometry of each conformer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy structure for each conformer.

-

Frequency Calculation : Calculation of vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Relative Energy Calculation : Determination of the relative energies of the different conformers to identify the most stable ones.

-

Solvent Effects : Implicit or explicit solvent models can be included to simulate the conformational preferences in a more biologically relevant environment.

Molecular Mechanics (MM)

Molecular mechanics methods use classical physics to model molecular systems. They are computationally less expensive than DFT and are suitable for exploring the conformational space of larger molecules or for performing molecular dynamics simulations. Force fields like MMFF94 and UFF are commonly used for organic molecules.[2]

Typical Experimental Protocol for Molecular Mechanics-based Conformational Search:

-

Force Field Selection : Choosing an appropriate force field that is parameterized for the molecule of interest.[2]

-

Conformational Search : Employing a systematic or stochastic search algorithm to explore the potential energy surface and identify low-energy conformers.

-

Energy Minimization : Minimizing the energy of the identified conformers to locate the nearest local minimum.

-

Clustering and Analysis : Grouping similar conformers and analyzing their geometric parameters and relative energies.

Quantitative Data from Analogous Structures

Due to the limited availability of specific conformational data for this compound in the literature, the following table summarizes representative data for a closely related analog, diclofenac (2-(2-(2,6-dichloroanilino)phenyl)acetic acid), which shares the same core structure. This data provides a reasonable approximation of the expected conformational parameters.

| Parameter | Description | Typical Value (from Diclofenac Analogs) | Computational Method | Reference |

| τ1 (C-N-C-C) | Dihedral angle between the two phenyl rings | 50-70° | X-ray Crystallography, DFT | [3] |

| Bond Length (C-N) | Phenyl-Nitrogen bond length | ~1.40 Å | X-ray Crystallography | [3] |

| Bond Length (N-C) | Nitrogen-Phenyl bond length | ~1.42 Å | X-ray Crystallography | [3] |

| Bond Angle (C-N-C) | Angle around the central nitrogen atom | ~125° | X-ray Crystallography | [3] |

Note: The exact values can vary depending on the specific analog and the crystal packing forces or the level of theory used in calculations.

Experimental Validation

Theoretical predictions of molecular conformation are ideally validated by experimental methods.

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and dihedral angles.[4]

Experimental Protocol for Single-Crystal X-ray Diffraction: [4]

-

Crystal Growth : Growing single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and can be achieved by methods such as slow evaporation of a solvent, vapor diffusion, or cooling a saturated solution.

-

Data Collection : Mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution : Solving the phase problem to generate an initial electron density map of the molecule.

-

Structure Refinement : Refining the atomic positions and other parameters to obtain the final, high-resolution crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution. Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons in the molecule, which can be used to infer its three-dimensional structure.

Visualizing Conformational Analysis Workflows

The following diagrams, generated using the DOT language, illustrate the typical workflows for theoretical and experimental conformational analysis.

Caption: Workflow for theoretical conformational analysis.

Caption: Workflow for experimental validation of conformation.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining theoretical calculations and experimental validation. While direct and detailed conformational studies on the parent molecule are not extensively reported, a wealth of information from its analogs, particularly diclofenac, provides a strong foundation for understanding its structural properties. DFT and molecular mechanics are invaluable tools for exploring the potential energy surface, while X-ray crystallography and NMR spectroscopy offer definitive experimental insights into its solid-state and solution-phase conformations, respectively. A thorough understanding of the conformational preferences of this important scaffold will undoubtedly aid in the design of more potent and selective drug candidates.

References

- 1. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Mechanics & Force Fields - Avogadro [avogadro.cc]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, structure, and activity of diclofenac analogues as transthyretin amyloid fibril formation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Anilinophenylacetic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-anilinophenylacetic acid esters, compounds of significant interest in medicinal chemistry, notably as analogs and prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. Two primary synthetic strategies are presented: a two-step approach involving the synthesis of the parent carboxylic acid followed by esterification, and a direct one-pot synthesis of the ester.

Overview of Synthetic Strategies

The synthesis of this compound esters can be broadly approached via two logical pathways. Route A involves the initial formation of the diphenylamine core to create the carboxylic acid, which is then subjected to a separate esterification step. Route B achieves the final ester in a single synthetic operation through a direct coupling reaction.

Figure 1: High-level overview of the two primary synthetic routes to this compound esters.

Protocol 1: Two-Step Synthesis via Ullmann Condensation and Fischer Esterification (Route A)

This route is advantageous when the parent carboxylic acid is a desired intermediate or when various ester derivatives are planned from a single batch of the acid. The synthesis of Diclofenac, 2-(2-(2,6-dichloroanilino)phenyl)acetic acid, is used here as a representative example.

Step 1A: Synthesis of this compound via Goldberg Reaction

The Goldberg reaction, a variation of the Ullmann condensation, forms the C-N bond between an aniline and an aryl halide.[1] This protocol is based on established copper-catalyzed amination reactions.

Caption: Workflow for the synthesis of the this compound core via the Goldberg reaction.

Experimental Protocol:

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser and mechanical stirrer, add 2-chlorobenzoic acid (1.0 eq), aniline (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq) as the base, and a catalytic amount of copper(I) iodide (CuI, 0.1 eq).

-

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction: Heat the mixture to a high temperature (typically 150-210°C) and maintain for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.[1]

-

Workup: Cool the reaction mixture to room temperature. Pour into water and acidify with a strong acid (e.g., HCl) to precipitate the product.

-

Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to yield the pure this compound derivative.

Step 1B: Fischer Esterification

This classic method uses an acid catalyst to combine a carboxylic acid and an alcohol. The following protocol is adapted from the synthesis of various Diclofenac esters.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the this compound derivative (e.g., Diclofenac, 1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.[2]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture (typically 1-2 mL).[2]

-

Reaction: Reflux the reaction mixture with continuous stirring at 80°C. Monitor the progress of the reaction by TLC until esterification is complete.[2]

-

Workup: After completion, remove the excess alcohol by distillation under reduced pressure.[2]

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to obtain the crude ester. Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data for Diclofenac Esters[2]

| Ester Derivative | Alcohol Used | Yield (%) | Melting Point (°C) |

| Methyl Ester | Methanol | - | - |

| Ethyl Ester | Ethanol | - | - |

| n-Propyl Ester | n-Propanol | - | - |

| Isopropyl Ester | Isopropanol | 82% | 88-90 |

| n-Butyl Ester | n-Butanol | 68% | 138-140 |

Note: Specific yields for methyl, ethyl, and n-propyl esters were not provided in the cited source but are synthesized using the same direct esterification method.

Protocol 2: Direct One-Pot Synthesis via Copper-Catalyzed N-Arylation (Route B)

This method directly couples an aniline with a phenylacetic acid ester derivative, offering a more streamlined approach to the final product. The following protocol is based on a patented synthesis of a Diclofenac ester.[3]

Caption: Workflow for the direct, one-pot synthesis of a this compound ester.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask, combine methyl o-iodophenylacetate (1.0 eq), 2,6-dichloroaniline (1.0 eq), copper(I) iodide (CuI, 0.1-0.2 eq), D-glucosamine hydrochloride (0.1-0.2 eq) as a ligand, and cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).[3]

-

Solvent Addition: Add a mixture of dimethyl sulfoxide (DMSO) and water as the solvent system and stir to dissolve the components.[3]

-

Reaction: Heat the reaction mixture while stirring, maintaining the temperature between 100-110°C for 8-10 hours.[3]

-

Workup: After the reaction is complete, add ethyl acetate to the mixture. Centrifuge the mixture and collect the supernatant liquid containing the product.[3]

Quantitative Data for Direct Synthesis of Methyl 2-(2,6-dichloroanilino)phenylacetate[3]

| Reagent | Molar Ratio (to Aryl Iodide) |

| Methyl o-iodophenylacetate | 1.0 |

| 2,6-Dichloroaniline | 1.0 |

| CuI | 0.1 - 0.2 |

| D-glucosamine HCl | 0.1 - 0.2 |

| Cs₂CO₃ | 2.0 - 3.0 |

| Result | Value |

| Yield | 95.5 - 96.1% |

| Purity (HPLC) | 98.7 - 98.8% |

References

Application Notes and Protocols for the Quantification of 2-Anilinophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Anilinophenylacetic acid is a key chemical intermediate with applications in the synthesis of various active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is crucial for ensuring the quality, efficacy, and safety of the final drug product. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for purity assessment, stability studies, and quality control throughout the drug development process.

Analytical Methodologies

A comparative overview of the primary analytical techniques for the quantification of this compound is presented below. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for routine analysis. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for the analysis of volatile impurities, though it necessitates a derivatization step for the non-volatile this compound.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of this compound. The data presented is based on established methods for structurally similar compounds and represents expected validation parameters.

| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |

| Linearity (R²) | > 0.999 | > 0.995 |

| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.02 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.06 µg/mL |

| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |

| Precision (%RSD) | < 2% | < 5% |

| Specificity | Good | Excellent |

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-UV and GC-MS are provided below.

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a reverse-phase HPLC method with UV detection for the accurate quantification of this compound in bulk drug substances.

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (analytical grade)

-

0.45 µm syringe filters

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Solution: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and prepare a 25 mL solution in methanol. Further dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

-

Inject the sample solution.

-

Record the peak areas from the chromatograms.

Quantification

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.

Application Note: A Robust HPLC Method for the Quantification of 2-Anilinophenylacetic Acid

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-anilinophenylacetic acid, a critical intermediate and known impurity in the synthesis of several pharmaceutical compounds. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent peak symmetry, resolution, and sensitivity. This method is suitable for quality control, stability testing, and research applications involving this compound.

Introduction

This compound is a key chemical entity, recognized primarily as a related compound and synthetic precursor to Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] Accurate quantification of this compound is essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds and their impurities due to its high resolution, sensitivity, and specificity.[3] This document provides a comprehensive protocol for an HPLC method developed for the routine analysis of this compound.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Visible or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

-

Chemicals: HPLC grade acetonitrile and methanol, analytical grade phosphoric acid, and purified water. This compound reference standard of known purity.

Chromatographic Conditions

The optimized chromatographic conditions for the analysis are summarized in the table below. As this compound is an acidic compound, a mobile phase with a low pH (around 2.5-3.5) is used to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[4][5]

| Parameter | Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 2.5) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Run Time | Approximately 10 minutes |

Method Development Workflow

The development of this HPLC method followed a logical and systematic approach to achieve a reliable and robust separation. The workflow diagram below illustrates the key stages of the process, from defining the analytical goals to validating the final method.

Caption: Workflow for HPLC method development.

Method Validation Summary

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7] A summary of typical validation parameters and acceptable performance criteria is presented below.

| Validation Parameter | Typical Result |

| Linearity (R²) | > 0.999 |

| Range | 1 µg/mL - 100 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantitation (LOQ) | ~0.3 µg/mL |

| Specificity | No interference from blank/placebo |

Detailed Protocol: Analysis of this compound

1. Preparation of Solutions

-

0.05 M Phosphate Buffer (pH 2.5):

-

Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of purified water.

-

Adjust the pH to 2.5 using diluted phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter before use.

-

-

Mobile Phase Preparation:

-

Mix 500 mL of HPLC grade acetonitrile with 500 mL of the prepared 0.05 M Phosphate Buffer (pH 2.5).

-

Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

-

-

Diluent Preparation:

-

Use the mobile phase as the diluent for preparing standard and sample solutions to ensure compatibility and good peak shape.

-

-

Standard Stock Solution (e.g., 500 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly. This stock solution can be further diluted to prepare working standards.

-

-

Sample Solution Preparation:

-

Accurately weigh an amount of the test sample expected to contain approximately 25 mg of this compound and transfer it to a 50 mL volumetric flask.

-

Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

-

Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

2. HPLC System Setup and Procedure

-

System Equilibration: Set up the HPLC system with the specified column and chromatographic conditions. Purge the pump channels and then equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

-

System Suitability Test (SST):

-

Inject the diluent (blank) once to ensure there are no interfering peaks.

-

Make five replicate injections of a working standard solution (e.g., 50 µg/mL).

-

The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak areas for the five replicate injections is not more than 2.0%.